molecular formula C8H11NO4S2 B15264790 Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15264790
M. Wt: 249.3 g/mol
InChI Key: FYWZRBXKMYXCQP-UHFFFAOYSA-N
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Description

Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications

Properties

IUPAC Name

ethyl 4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c1-4-13-7(10)6-5(2)9-8(14-6)15(3,11)12/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWZRBXKMYXCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methylthiazole with ethyl chloroformate and methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazole derivatives with reduced functional groups.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions. .

Scientific Research Applications

Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways and targets are still under investigation, but its structure allows for versatile interactions within biological systems .

Comparison with Similar Compounds

Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis typically involves methods such as the Hantzsch thiazole synthesis, which allows for the efficient construction of thiazole rings with various substituents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound can modulate enzymatic activity or interfere with cellular processes, leading to antimicrobial effects or inhibition of tumor cell proliferation .

Antimicrobial Activity

Efficacy Against Microorganisms:
this compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it may inhibit bacterial growth by disrupting protein synthesis or cell wall integrity .

Case Study:
In a study examining the antibacterial activity of various thiazole derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Activity

The compound has also been evaluated for its potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Case Study:
In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability with IC50 values comparable to established chemotherapeutic agents . The structure-activity relationship analysis highlighted the importance of the thiazole ring and the methanesulfonyl group for enhancing cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

Structural FeatureEffect on Activity
Methanesulfonyl Group Enhances solubility and bioavailability
Methyl Substitution at Position 4 Increases cytotoxicity against cancer cells
Thiazole Ring Essential for antimicrobial and anticancer activity

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Ethyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

  • Answer : The compound can be synthesized via nucleophilic substitution, where a precursor (e.g., a chloro- or bromo-substituted thiazole) reacts with methanesulfonyl groups. For example, substituting chlorine at the 2-position of a thiazole core with methanesulfonyl under basic conditions (e.g., K₂CO₃ in DMF) is effective. Reaction optimization includes:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like ester hydrolysis .
  • Catalysts : Phase-transfer catalysts improve sulfonyl group incorporation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : ¹H NMR identifies methyl (δ 1.3–1.4 ppm for ethyl ester) and sulfonyl groups (no direct proton signal). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and sulfonyl (C-SO₂, ~55 ppm) carbons .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and sulfonyl S=O (~1350–1150 cm⁻¹) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : SHELXL-based refinement (e.g., using Mo Kα radiation) resolves 3D structure, as shown for related thiazoles .

Q. What are the key considerations when designing a crystallization protocol for this compound to obtain high-quality single crystals?

  • Answer :

  • Solvent selection : Ethanol or ethyl acetate (slow evaporation at 4°C) yields block-shaped crystals, as demonstrated for structurally similar compounds .
  • Temperature control : Gradual cooling (0.5°C/hr) prevents amorphous precipitates.
  • Additives : Seed crystals or trace solvents (e.g., acetone) improve nucleation .
  • Crystal quality : Monitor via polarized light microscopy to ensure birefringence and uniformity.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer :

  • Density Functional Theory (DFT) : Calculates electron density maps to identify electrophilic sites (e.g., C-2 position). Methanesulfonyl groups increase positive charge at adjacent carbons, favoring nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates solvent effects on transition states. For example, DMF stabilizes sulfonyl intermediates via dipole interactions .
  • Software : Gaussian or ORCA for energy minimization; VMD for visualization .

Q. What strategies resolve contradictions in biological activity data across studies for sulfonyl-containing thiazole derivatives?

  • Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Structural analogs : Compare with compounds like Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate () to isolate substituent effects.
  • Meta-analysis : Pool data from PubChem () and crystallographic databases (CCDC) to identify trends .
  • Purity validation : HPLC (>95% purity) eliminates batch variability .

Q. How does the methanesulfonyl group influence the electronic properties and stability of the thiazole ring compared to other substituents?

  • Answer :

  • Electron-withdrawing effect : The -SO₂CH₃ group reduces electron density at C-2 and C-4, enhancing electrophilicity for nucleophilic reactions (e.g., amination) .
  • Conjugation : Sulfonyl groups stabilize the thiazole ring via resonance, increasing thermal stability (TGA data in shows decomposition >200°C).
  • Comparative analysis : Chloro substituents () offer less stabilization, while amino groups () increase basicity but reduce electrophilicity .

Q. What in silico approaches are recommended to predict the binding affinity of this compound with biological targets?

  • Answer :

  • Molecular docking : Autodock Vina or Schrödinger Suite models interactions with enzymes (e.g., bacterial FabH for antimicrobial activity). Use PDB structures (e.g., 3FX2) as templates .
  • Pharmacophore modeling : Identifies critical features (e.g., sulfonyl H-bond acceptors) using Phase (Schrödinger) .
  • ADMET prediction : SwissADME predicts bioavailability, highlighting logP (~2.5) and solubility (<1 mg/mL) limitations .

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